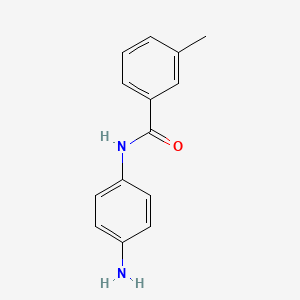

N-(4-aminophenyl)-3-methylbenzamide

Übersicht

Beschreibung

N-(4-aminophenyl)-3-methylbenzamide is an organic compound that features an amide functional group attached to a benzene ring substituted with an amino group at the para position and a methyl group at the meta position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(4-aminophenyl)-3-methylbenzamide can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzoic acid with 3-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, yielding the desired amide product after purification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-aminophenyl)-3-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Halogenated derivatives, such as bromo or chloro compounds.

Wissenschaftliche Forschungsanwendungen

N-(4-Aminophenyl)-3-methylbenzamide is a chemical compound with applications in various scientific research fields.

Formula and characteristics

this compound has the molecular formula . It has a molecular weight of 226.27 g/mol . The compound is an irritant .

Scientific Research Applications

N-(4-Aminophenyl)-3-methylbenzamide and its derivatives have been explored for several biomedical applications:

- Ebola Virus Inhibitors: A series of 4-(aminomethyl)benzamides, including N-(4-Aminophenyl)-3-methylbenzamide derivatives, have been identified as potent small molecule inhibitors of Ebola virus entry . These compounds have also demonstrated effectiveness against the Marburg virus . Some compounds, such as CBS1118 , have shown broad-spectrum antifiloviral activity, with EC50 values less than 10 μM for both Ebola and Marburg viruses .

- Antimicrobial Applications: Quaternized chitosan derivatives with methyl groups exhibit superior antimicrobial action due to increased interaction with the lipoidal cell membrane of microorganisms . The presence of smaller alkyl groups enables easy interaction with the cell wall of bacteria, suggesting promising antibacterial potential at neutral pH .

- EphA2 and HDAC Inhibition: N-(4-(3-(2-aminophenyl)ureido)phenyl)-4-methylbenzamide, a related compound, has been shown to inhibit EphA2 and HDAC, suggesting a potential approach in cancer therapy . Simultaneous EphA2 activation and HDAC inhibition could suppress proliferation and induce apoptosis in tumor cells .

- Other Research Areas: Benzamide derivatives are used in diverse applications such as biomedical research, forensic work, and clinical diagnostics . They are also used as building blocks in the synthesis of more complex molecules .

Wirkmechanismus

The mechanism of action of N-(4-aminophenyl)-3-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can vary, but often include inhibition of enzyme activity or interference with signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-aminophenyl)benzamide: Lacks the methyl group, which may affect its reactivity and binding properties.

N-(4-aminophenyl)-4-methylbenzamide: The methyl group is at a different position, potentially altering its chemical behavior.

N-(4-aminophenyl)-3-chlorobenzamide: Substitution of the methyl group with a chlorine atom can significantly change its reactivity and applications.

Uniqueness

N-(4-aminophenyl)-3-methylbenzamide is unique due to the specific positioning of the amino and methyl groups on the benzene ring, which can influence its chemical reactivity and interaction with biological targets. This unique structure makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

N-(4-aminophenyl)-3-methylbenzamide, a compound belonging to the benzamide class, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its mechanisms of action, biological targets, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features an amine group attached to a phenyl ring, which is further substituted by a methyl group on the benzamide moiety. This structural configuration is crucial for its biological activity, influencing interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been shown to affect DNA methylation processes, positioning it as a candidate for epigenetic therapies. The compound also interacts with the CYP51 receptor in Trypanosoma cruzi, inhibiting the proliferation of this parasite by affecting its biochemical pathways.

Antiviral Activity

Research indicates that derivatives of benzamides, including this compound, exhibit antiviral properties. For instance, certain benzamide derivatives have demonstrated significant activity against Hepatitis B virus (HBV) by promoting the formation of empty capsids through specific interactions with HBV core proteins . This mechanism suggests potential applications in developing antiviral therapies.

Anticancer Properties

Studies have explored the cytotoxic effects of this compound against various cancer cell lines. One study reported that similar compounds exhibited cytotoxicity against leukemia cells comparable to established chemotherapeutics . The structure-activity relationship (SAR) analysis revealed that modifications in the compound could enhance its efficacy against cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro tests using disc diffusion and minimum inhibitory concentration (MIC) methods have shown that certain derivatives possess significant antibacterial and antifungal activities . These findings highlight the compound's potential as a lead in developing new antimicrobial agents.

Case Studies and Research Findings

- Antiviral Studies : A series of benzamide derivatives were tested for their ability to inhibit HBV replication. The lead compounds demonstrated reduced cytoplasmic HBV DNA levels, suggesting a mechanism involving nucleocapsid assembly inhibition .

- Cytotoxicity Evaluation : In a comparative study, this compound showed micromolar range cytotoxicity against KG-1 leukemia cells. Further optimization of structural components led to enhanced selectivity against specific DNA methyltransferases .

- Antimicrobial Testing : Compounds derived from this compound were screened for antimicrobial activity against various pathogens. Results indicated strong inhibition against tested strains, supporting further development as antimicrobial agents .

Summary of Findings

The biological activity of this compound is multifaceted, with significant implications for antiviral, anticancer, and antimicrobial applications. Its ability to interact with critical molecular targets underlines its potential as a therapeutic agent.

Eigenschaften

IUPAC Name |

N-(4-aminophenyl)-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-3-2-4-11(9-10)14(17)16-13-7-5-12(15)6-8-13/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZTVMGUTMBMPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352975 | |

| Record name | N-(4-aminophenyl)-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425651-25-8 | |

| Record name | N-(4-aminophenyl)-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.